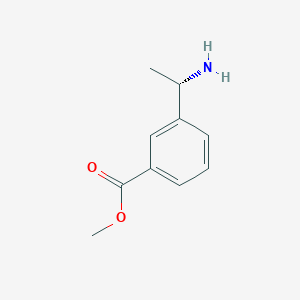

(S)-methyl 3-(1-aminoethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[(1S)-1-aminoethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYAYNLXJBZWGS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-methyl 3-(1-aminoethyl)benzoate CAS number

An In-Depth Technical Guide to (S)-methyl 3-(1-aminoethyl)benzoate: Synthesis, Chiral Integrity, and Application

Executive Summary: this compound is a chiral building block of significant value in pharmaceutical research and development. Its structure, featuring a primary chiral amine and a versatile methyl ester on a benzene scaffold, makes it a crucial intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis strategies, and the critical analytical methodologies required to ensure its stereochemical integrity. We delve into the causality behind synthetic choices, from classical chiral resolution to modern asymmetric approaches, and detail the definitive analytical workflow for quality control, centered on chiral chromatography. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important synthon in their work.

Introduction to a Key Chiral Intermediate

In the landscape of medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is paramount, often dictating the difference between a potent therapeutic and an inactive or even toxic compound. This compound, a non-commercially available yet synthetically important molecule, represents a class of chiral synthons that provide a foundational stereocenter from which molecular complexity can be built.

The molecule's utility is rooted in its bifunctional nature:

-

The (S)-configured Chiral Amine: The primary amine at the benzylic position is the cornerstone of the molecule's chirality. This functional group is a key nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination to build out the target molecule's structure while retaining the critical stereochemistry.[1]

-

The Methyl Ester: Located at the meta-position, the ester group offers a secondary site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing another handle for molecular elaboration or for tuning the physicochemical properties of the final compound.

This guide will explore the essential technical considerations for working with this molecule, from its synthesis and separation to the rigorous analytical controls required for its use in a regulated drug development environment.

Physicochemical and Structural Data

A clear understanding of a molecule's fundamental properties is the starting point for any laboratory work. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1187927-21-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| Classification | Chiral Building Block, Amine, Ester | [4] |

| Synonyms | This compound | N/A |

Synthesis and Stereochemical Control

The primary challenge in producing this compound is not the formation of the molecular backbone but the precise control of its stereochemistry. Two principal strategies are employed: the separation of a racemic mixture (chiral resolution) or the direct, stereoselective synthesis of the desired (S)-enantiomer (asymmetric synthesis).

Racemic Synthesis Pathway

The initial step involves the synthesis of the racemic compound, methyl 3-(1-aminoethyl)benzoate. A common and efficient laboratory-scale approach begins with the commercially available methyl 3-acetylbenzoate. This precursor undergoes reductive amination, where the ketone is converted directly to the amine in the presence of an ammonia source and a reducing agent.

Chiral Resolution of Diastereomeric Salts

Chiral resolution is a classical and robust method for separating enantiomers.[5] The underlying principle is the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[5]

Causality of Method Choice: This method is often chosen for its reliability and scalability, though it has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[5]

-

Salt Formation: Dissolve the racemic methyl 3-(1-aminoethyl)benzoate in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of an enantiomerically pure resolving agent, such as (+)-tartaric acid or (S)-mandelic acid.

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt with the lower solubility will preferentially crystallize out of the solution. The choice of solvent is critical here, as it directly influences the solubility difference between the two salts.

-

Isolation: Isolate the crystallized salt by filtration. The purity of the salt can be improved by recrystallization.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). This deprotonates the amine, breaking the salt and precipitating the free (S)-amine.

-

Extraction: Extract the liberated this compound into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the purified enantiomer.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of this compound is a non-negotiable aspect of its use in drug development. This requires a suite of analytical techniques.

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the chemical structure and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (multiplets), the methoxy group (singlet), the benzylic proton (quartet), the amine protons (broad singlet), and the terminal methyl group (doublet).[6] |

| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons, and aliphatic carbons of the aminoethyl side chain.[6] |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine, ~3300-3400 cm⁻¹), C=O stretching (ester, ~1720 cm⁻¹), and aromatic C-H bonds (~3000-3100 cm⁻¹).[7] |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (180.09 m/z). |

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive method for separating and quantifying enantiomers to determine the enantiomeric excess.[8]

Principle of Self-Validation: The method's trustworthiness comes from its ability to physically separate the (S) and (R) enantiomers. A successful method will show two distinct peaks when analyzing the racemic mixture (the starting material) and a single, sharp peak at the retention time of the desired enantiomer for the final, purified product. The absence of the second peak validates the success of the resolution.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector is required.[9]

-

Chiral Column: Select a suitable CSP. Polysaccharide-based columns (e.g., CHIRALPAK® or CHIRALCEL® series) are highly effective for separating a wide range of chiral compounds.[8][10]

-

Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an additive like diethylamine (for basic compounds) may be needed to improve peak shape.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of the racemic material (~1 mg/mL) to establish the retention times of both the (R) and (S) enantiomers.

-

Prepare a sample of the resolved (S)-enantiomer at the same concentration.

-

-

Chromatographic Conditions (Example):

-

Column: CHIRALPAK IC (or similar)

-

Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

-

Analysis and Data Interpretation:

-

Inject the racemic mixture to identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Inject the sample of the resolved product.

-

Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the two enantiomers: % e.e. = [(A_S - A_R) / (A_S + A_R)] x 100

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 1187927-21-4 [m.chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. 1187927-21-4|this compound|BLD Pharm [bldpharm.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

A Technical Guide to (S)-Methyl 3-(1-aminoethyl)benzoate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

(S)-Methyl 3-(1-aminoethyl)benzoate is a chiral building block of significant value in medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a stereospecific primary amine and a reactive methyl ester on a benzene scaffold, makes it a highly versatile intermediate for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust synthetic and purification workflow, details rigorous analytical methods for quality control, and explores its applications in modern drug discovery. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Importance of Chirality and Scaffolding

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. The two non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Often, one enantiomer provides the desired therapeutic effect while the other is inactive or, in some cases, responsible for adverse effects.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.

This compound emerges as a crucial intermediate in this context. It provides a pre-defined stereocenter—the (S)-configured 1-aminoethyl group—and two key functional "handles": a primary amine and a methyl ester. These reactive sites allow for a wide array of subsequent chemical modifications, such as acylations, alkylations, and amidations, enabling chemists to build molecular complexity and fine-tune properties for optimal biological activity.[1] Its utility is underscored by the prevalence of structurally related motifs in targeted therapies, including kinase and enzyme inhibitors.[2]

Physicochemical Properties

A clear understanding of the fundamental properties of a synthetic building block is essential for its effective use in experimental design. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | methyl 3-[(1S)-1-aminoethyl]benzoate | N/A |

| CAS Number | 1187927-21-4 | [3][4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][4][5] |

| Molecular Weight | 179.22 g/mol | [3][4] |

| Appearance | Typically a liquid or low-melting solid | N/A |

| SMILES String | Cc1cccc(c1)C(=O)OC | [4] |

| Synonyms | (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester | [5] |

Note: The hydrochloride salt of this compound (CAS: 1263378-68-2, Molecular Weight: 215.68 g/mol ) is also commercially available and frequently used in research.[6][7]

Synthesis and Manufacturing Workflow

The industrial synthesis of a chiral intermediate like this compound must be efficient, scalable, and, most importantly, stereocontrolled. A common and logical strategy involves the transformation of a readily available achiral precursor, introducing the key functionalities in a stepwise manner. One such plausible route begins with m-toluic acid and proceeds through a nitrile intermediate, which is then reduced to the target primary amine.

The rationale for this pathway is twofold:

-

Cost-Effectiveness : Starting with a simple, inexpensive material like m-toluic acid is economically favorable for large-scale production.[8][9]

-

Chemical Versatility : The nitrile group is an excellent synthon that can be cleanly reduced to a primary amine using standard and well-understood reducing agents.[8]

Experimental Protocol: Synthesis via Nitrile Reduction

This protocol outlines the key transformations. Disclaimer: This is a representative procedure and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

-

Chlorination & Esterification : React m-toluic acid with thionyl chloride to form the acyl chloride. This highly reactive intermediate is then esterified with methanol to yield methyl 3-(chloromethyl)benzoate. This process is a common pathway for related compounds.[9]

-

Cyanation : The chloromethyl group is converted to a cyanomethyl group by reaction with a cyanide source, such as sodium cyanide, to produce methyl 3-(cyanomethyl)benzoate.[9]

-

Alpha-Alkylation : The carbon atom adjacent to the nitrile group is deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with methyl iodide to introduce the second carbon of the ethyl group, yielding methyl 3-(1-cyanoethyl)benzoate.

-

Asymmetric Reduction : The crucial stereocenter is established here. The racemic nitrile is reduced to the primary amine using a stereoselective method. This can be achieved through various advanced techniques, such as catalytic hydrogenation with a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand). This step is the cornerstone of producing the desired (S)-enantiomer with high enantiomeric excess. The reduction of a nitrile to a primary amine is a well-established transformation.[8]

-

Purification : The crude product is purified, typically by column chromatography on silica gel, to remove any unreacted starting materials, reagents, and byproducts. The fractions are analyzed to ensure purity before combining.

Quality Control and Analytical Characterization

For a compound intended as a pharmaceutical building block, rigorous quality control is non-negotiable. A multi-step analytical workflow is required to confirm the identity, purity, and stereochemical integrity of each batch.

Protocol 1: Structural Confirmation via NMR Spectroscopy

Causality : Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure by probing the magnetic properties of atomic nuclei.

-

Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition : Acquire the proton NMR spectrum. Expected signals would include a doublet for the CH ₃ group, a quartet for the CH (NH₂) group, aromatic signals for the benzene ring, and a singlet for the OCH ₃ ester group.

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum to confirm the number and type of carbon environments, including the carbonyl carbon of the ester.

Protocol 2: Enantiomeric Purity via Chiral HPLC

Causality : This is the most critical analysis. Chiral High-Performance Liquid Chromatography (HPLC) physically separates the (S) and (R) enantiomers, allowing for their precise quantification to determine the enantiomeric excess (%ee).[1]

-

System Preparation : Use an HPLC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

Mobile Phase : A typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

-

System Suitability : Inject a racemic (50:50) sample of methyl 3-(1-aminoethyl)benzoate to confirm that the system can successfully resolve the two enantiomer peaks.

-

Sample Analysis : Dissolve the sample in the mobile phase and inject it into the system.

-

Data Analysis : Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

Applications in Drug Discovery

This compound is not an end-product but a strategic starting point for building more complex molecules. Its value lies in its role as a scaffold upon which medicinal chemists can elaborate.

-

Scaffold for Targeted Therapies : The core structure is a valuable precursor for synthesizing libraries of compounds for screening. For instance, structurally related aminophenoxy benzoate derivatives have been investigated as kinase inhibitors, which are a major class of cancer therapeutics.[2] The diaryl ether motif found in these related compounds is adept at fitting into the ATP-binding sites of kinases.[2]

-

Enzyme Inhibition : Derivatives of the closely related methyl 3-aminobenzoate have been identified as potent inhibitors of malate dehydrogenase (MDH), an enzyme critical to cellular metabolism, presenting a potential strategy for cancer treatment.[2] This highlights the therapeutic potential of the broader aminobenzoate chemical space.

-

Functional Handles for SAR : The primary amine serves as a nucleophile or a point for amide bond formation, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide. This dual functionality allows for systematic Structure-Activity Relationship (SAR) studies to optimize a lead compound's potency, selectivity, and pharmacokinetic properties.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential. The following information is a general guideline based on data for structurally similar compounds; users must consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed information.[10]

| Hazard Category | Information | Source(s) |

| GHS Pictograms | GHS07 (Exclamation Mark) | [6][11][12] |

| Signal Word | Warning | [6][11][12] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][10][13] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13] |

-

Personal Protective Equipment (PPE) : Wear impervious gloves, chemical safety goggles, and a lab coat.[13]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent aerosol formation. Keep away from foodstuffs and oxidizing agents.

-

Storage : Store in a cool, dry place in a tightly sealed container to prevent moisture contamination and degradation.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its defined stereochemistry and versatile functional groups provide a reliable foundation for the asymmetric synthesis of novel drug candidates. By understanding its properties, employing robust synthetic and analytical methods, and adhering to strict safety protocols, researchers can effectively utilize this building block to accelerate the discovery and development of next-generation therapeutics.

References

-

Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]

-

CP Lab Safety. This compound, 97% Purity. [Link]

-

MySkinRecipes. Methyl 3-(1-Aminoethyl)benzoate Hydrochloride. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

US EPA. Environmental Chemistry Methods: Molinate (S-methyl). [Link]

-

NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. [Link]

- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound CAS#: 1187927-21-4 [m.chemicalbook.com]

- 4. 1187927-21-4|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. achmem.com [achmem.com]

- 7. Methyl 3-(1-Aminoethyl)benzoate Hydrochloride [myskinrecipes.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl 3-aminobenzoate = 97.0 GC 4518-10-9 [sigmaaldrich.com]

- 12. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]

- 13. fishersci.fr [fishersci.fr]

(S)-methyl 3-(1-aminoethyl)benzoate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (S)-methyl 3-(1-aminoethyl)benzoate

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical development and chemical research, the precise identification of a molecule's structure is the bedrock upon which all subsequent investigations are built. This is particularly true for chiral molecules, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive, technically-grounded walkthrough for the complete structure and stereochemical elucidation of this compound, a chiral amine and building block in organic synthesis.[3] We will move beyond a simple listing of techniques, instead focusing on the strategic integration of modern analytical methods to construct a self-validating dossier of evidence. The narrative will explain the causality behind experimental choices, ensuring that each step logically builds upon the last to leave no ambiguity in the final structural assignment.

Part 1: Foundational Analysis - Confirming Molecular Identity

Before delving into complex connectivity and stereochemistry, the first step is to confirm the molecule's fundamental properties: its molecular formula and mass. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high resolution, can determine its elemental composition.[4] For a compound like methyl 3-(1-aminoethyl)benzoate, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

Predicted Molecular Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | [5][6] |

| Molecular Weight | 179.22 g/mol | [3][5] |

| Exact Mass | 179.09463 | Calculated |

| [M+H]⁺ (Monoisotopic) | 180.10244 | Calculated |

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

-

Analysis: The primary objective is to find a peak corresponding to the calculated exact mass of the protonated molecule (180.10244). A measured mass within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental formula C₁₀H₁₄NO₂⁺.

Expected Fragmentation: While ESI is a soft technique, some fragmentation can occur. For aminobenzoate esters, common fragmentation pathways upon activation include the loss of the alkyl group from the ester (an alkene loss) or a radical loss.[7] These fragments can provide initial clues about the molecule's substructures.

Part 2: Deducing the Molecular Blueprint - NMR Spectroscopic Analysis

With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise connectivity of the atoms—the constitutional isomerism.[8][9] This is achieved through a logical sequence of 1D and 2D NMR experiments.

One-Dimensional (1D) NMR: The Initial Sketch

¹H and ¹³C NMR spectra provide the first detailed look at the molecular environment of the hydrogen and carbon atoms.[8]

Experimental Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard like tetramethylsilane (TMS) if the solvent does not provide a reference signal.[8]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program on a spectrometer (e.g., 400 MHz or higher). Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A broadband proton-decoupled experiment is standard. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |

| H/C-1' (CH₃-Ester) | ~3.9 | Singlet | 3H | ~52 |

| H/C-1 (CH₃-Ethyl) | ~1.4 | Doublet | 3H | ~25 |

| H/C-2 (CH-Ethyl) | ~4.1 | Quartet | 1H | ~50 |

| NH₂ | ~1.6 (broad) | Singlet | 2H | - |

| H/C-Ar (4 positions) | ~7.3 - 8.0 | Multiplets | 4H | ~127 - 135 |

| C-Ar (C-NH) | - | - | - | ~147 |

| C-Ar (C-CO) | - | - | - | ~130 |

| C=O (Ester) | - | - | - | ~167 |

Two-Dimensional (2D) NMR: Connecting the Pieces

2D NMR experiments reveal through-bond correlations, allowing the unambiguous assembly of the molecular structure.[9][10] The combination of COSY, HSQC, and HMBC provides a powerful toolkit for this task.

A. COSY (Correlation Spectroscopy)

-

Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-C-¹H).[10]

-

Expected Correlation: A cross-peak will be observed between the methine proton (CH at ~4.1 ppm) and the methyl protons (CH₃ at ~1.4 ppm) of the aminoethyl group, confirming this fragment.

B. HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[10][11] This is a highly sensitive experiment that maps the ¹H and ¹³C data together.

-

Expected Correlations:

-

The methyl ester proton signal (~3.9 ppm) will correlate to the ester methyl carbon (~52 ppm).

-

The ethyl group protons (~1.4 and ~4.1 ppm) will correlate to their respective carbons (~25 and ~50 ppm).

-

The aromatic protons (~7.3-8.0 ppm) will correlate to their respective aromatic carbons (~127-135 ppm).

-

C. HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: This is the key experiment for connecting the isolated fragments. It shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away.[11][12][13]

-

Key Expected Correlations for Connectivity:

-

Ester to Ring: The methyl ester protons (~3.9 ppm) will show a correlation to the ester carbonyl carbon (~167 ppm) and, crucially, to the aromatic carbon to which the ester group is attached (C-CO at ~130 ppm). This confirms the methyl benzoate moiety.

-

Ethyl Group to Ring: The methine proton of the ethyl group (~4.1 ppm) will show correlations to the two adjacent aromatic carbons, definitively placing the ethylamino group on the benzene ring.

-

Confirmation of Meta Substitution: The pattern of long-range correlations from the aromatic protons to the various aromatic carbons will confirm the 1,3- (meta) substitution pattern.

-

// Define the structure nodes structure [label=<

C

//\

CCC-- C(=O)O-CH₃

//|//

CCCH-CH₃C

|//

CNH₂

>];// Define labels for key protons and carbons H_ester [label="H₃CO-", pos="7,0.5!", shape=none, fontcolor="#EA4335"]; H_methine [label="H", pos="3.5, -1.5!", shape=none, fontcolor="#EA4335"]; C_ring_ester [label="C", pos="4.5, 0!", shape=none, fontcolor="#34A853"]; C_carbonyl [label="C=O", pos="5.5, 0.5!", shape=none, fontcolor="#34A853"]; C_ring_ethyl [label="C", pos="3.5, 0!", shape=none, fontcolor="#34A853"];

// Draw HMBC correlation arrows H_ester -> C_carbonyl [style=dashed, label="²J", fontsize=9]; H_ester -> C_ring_ester [style=dashed, label="³J", fontsize=9]; H_methine -> C_ring_ethyl [style=dashed, label="³J", fontsize=9]; H_methine -> C_ring_ester [style=dashed, label="³J", fontsize=9]; } caption [label="Key HMBC Correlations for Connectivity.", fontsize=10, fontname="Helvetica"];

By integrating the data from these 1D and 2D NMR experiments, the complete covalent structure of methyl 3-(1-aminoethyl)benzoate can be confidently assembled.

Part 3: Assigning Absolute Stereochemistry

Confirming the connectivity is only half the battle for a chiral molecule. The final, critical step is to verify the absolute configuration at the stereocenter—in this case, to prove it is the (S)-enantiomer. This requires techniques that can differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample.[14][15] It physically separates the two enantiomers, allowing for their individual quantification.[2]

Principle: Separation is achieved by using a chiral stationary phase (CSP).[16][17] The CSP is made of a single enantiomer of a chiral molecule that is immobilized on a solid support (like silica). The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and because these complexes have different stabilities, one enantiomer is retained on the column longer than the other, resulting in separation. Polysaccharide-based CSPs are often effective for a wide range of compounds, including amines.[16][18]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) to find one that provides separation.

-

Mobile Phase Screening: Begin with a standard mobile phase for normal-phase chromatography, such as a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 Hexane:Isopropanol.[18]

-

Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention times. Small amounts of an additive, such as diethylamine (for a basic analyte), may be required to improve peak shape.

-

Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~254 nm).

-

Analysis: Inject the sample and a racemic standard. By comparing the retention time of the sample peak to the two peaks in the racemic standard, one can confirm the sample's enantiomeric purity. The (S) and (R) peaks are identified by running a known standard of one enantiomer if available.

NMR with a Chiral Derivatizing Agent (CDA)

To independently confirm the absolute configuration, one can use NMR in conjunction with a chiral derivatizing agent (CDA).[1] This method converts the pair of enantiomers into a pair of diastereomers, which are no longer mirror images and will have distinct NMR spectra.[17][19]

Principle: The chiral primary amine is reacted with an enantiomerically pure CDA, such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form stable diastereomeric amides.[20][21] The different spatial arrangements of the groups in the two diastereomers cause the nuclei near the new chiral center to experience different magnetic environments, leading to separate signals in the NMR spectrum. By analyzing the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original amine can be determined based on established models.[20][21]

Experimental Protocol: Mosher's Amide Analysis

-

Derivatization: In an NMR tube or small vial, dissolve a small amount of the amine (~1-2 mg) in an anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅). Add a slight molar excess of (R)-Mosher's acid chloride and a non-nucleophilic base (like pyridine) to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to proceed to completion at room temperature.

-

NMR Acquisition: Directly acquire a high-resolution ¹H NMR (or ¹⁹F NMR, which is often cleaner) spectrum of the resulting diastereomeric amide mixture.

-

Data Interpretation: Identify corresponding protons in the two diastereomers (e.g., the methyl protons of the ethyl group). According to Mosher's model, the protons that are shielded (shifted upfield) or deshielded (shifted downfield) relative to the other diastereomer depend on their position relative to the phenyl group of the Mosher's reagent. Comparing the observed shifts to the model allows for the assignment of the (S) configuration.[20][21]

Conclusion: A Triangulated, Unambiguous Assignment

The structure elucidation of this compound is a process of systematic, orthogonal analysis. Each piece of data validates the others, creating an unshakeable foundation for the final assignment.

-

Mass Spectrometry confirms the elemental formula, C₁₀H₁₃NO₂.

-

1D and 2D NMR Spectroscopy piece together the molecular framework, confirming the connectivity of a methyl ester and an aminoethyl group at the 1 and 3 positions of a benzene ring.

-

Chiral HPLC demonstrates that the sample consists of a single enantiomer.

-

NMR with a Chiral Derivatizing Agent provides the final, definitive proof of the absolute configuration at the stereocenter as (S).

This multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative structural data required for advanced research and drug development applications.

References

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]

-

Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Royal Society of Chemistry. Retrieved from [Link]

-

HSQC and HMBC - NMR Core Facility. (n.d.). Columbia University. Retrieved from [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Polymer Science. Retrieved from [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). PubMed Central. Retrieved from [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved from [Link]

-

5.3: HMBC and HMQC Spectra. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2025, August 5). ResearchGate. Retrieved from [Link]

-

CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. (2020, September 18). YouTube. Retrieved from [Link]

-

Mass Spectra of Derivatives of o-Aminobenzoic Acid. (n.d.). Analytical Chemistry. Retrieved from [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019, May 19). Frontiers in Chemistry. Retrieved from [Link]

-

Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019, May 20). National Institutes of Health. Retrieved from [Link]

-

Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. (2016, October 20). Master Organic Chemistry. Retrieved from [Link]

-

(PDF) Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated F Nuclear Magnetic Resonance. (2019, May 20). ResearchGate. Retrieved from [Link]

-

Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. (n.d.). ACS Publications. Retrieved from [Link]

-

This compound, 97% Purity, C10H13NO2, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved from [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

Sources

- 1. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. 1187927-21-4|this compound|BLD Pharm [bldpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound CAS#: 1187927-21-4 [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. researchgate.net [researchgate.net]

- 8. jchps.com [jchps.com]

- 9. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. asianpubs.org [asianpubs.org]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. yakhak.org [yakhak.org]

- 19. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 20. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 21. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-methyl 3-(1-aminoethyl)benzoate: A Chiral Building Block for Pharmaceutical Synthesis

Core Directive: This guide provides a comprehensive technical overview of (S)-methyl 3-(1-aminoethyl)benzoate, a chiral amine of significant interest in the pharmaceutical industry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, characterization, and applications. This document is structured to provide not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for its practical application.

Introduction and Chemical Identity

This compound is a chiral organic compound that serves as a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its structure incorporates a methyl benzoate moiety and a chiral ethylamine substituent at the meta position. The stereochemistry at the C1 position of the ethyl group is crucial for the biological activity of many target molecules, making the enantiomerically pure (S)-form a highly sought-after building block.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-[(1S)-1-aminoethyl]benzoate .[1] It is commercially available as both the free base and its hydrochloride salt.

Table 1: Chemical Identity

| Identifier | Value | Reference(s) |

| IUPAC Name | methyl 3-[(1S)-1-aminoethyl]benzoate | [1] |

| CAS Number (Free Base) | 1187927-21-4 | [2] |

| CAS Number (HCl Salt) | 1391439-19-2 | [3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of Racemic methyl 3-(1-aminoethyl)benzoate

A common and well-established method for obtaining enantiomerically pure amines is through the crystallization of diastereomeric salts.[4][5] This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility. (S)-tartaric acid is a frequently used resolving agent for racemic amines.[4][5]

Experimental Protocol: Chiral Resolution

This protocol is based on the well-established resolution of the closely related compound, (±)-1-phenylethylamine, using (+)-tartaric acid.[4][5]

Step 1: Formation of Diastereomeric Salts

-

Dissolve racemic methyl 3-(1-aminoethyl)benzoate in a suitable solvent, such as methanol.

-

In a separate flask, dissolve an equimolar amount of (R,R)-(+)-tartaric acid in the same solvent, warming gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction may be observed.[4]

-

Allow the mixture to cool to room temperature and then stand undisturbed for 24-48 hours to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-amine-(R,R)-tartrate.[4][5]

Causality of Experimental Choices:

-

Solvent Selection: Methanol is often chosen for its ability to dissolve both the free base and the tartaric acid, while also providing a medium where the difference in solubility between the diastereomeric salts is pronounced.

-

Stoichiometry: An equimolar amount of the resolving agent is used to ensure that all of the amine can potentially form a salt.

-

Controlled Cooling: Slow cooling and undisturbed standing are crucial to allow for the selective crystallization of the desired diastereomer, leading to higher enantiomeric purity.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.

Step 3: Liberation of the Free (S)-Amine

-

Dissolve the purified diastereomeric salt in water.

-

Add a strong base, such as a 50% aqueous solution of sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12).[5] This deprotonates the amine, liberating the free base.

-

Extract the aqueous solution with an organic solvent, such as diethyl ether or dichloromethane, multiple times.[4][5]

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

Self-Validating System: The success of the resolution can be monitored at each stage. The formation of a crystalline precipitate is the first indicator. The melting point of the diastereomeric salt can be compared to literature values if available. The most critical validation is the determination of the enantiomeric excess (ee) of the final product using chiral HPLC or by measuring its specific rotation.

Caption: Chiral resolution workflow.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher atom economy. A common strategy for the synthesis of chiral amines is the asymmetric reductive amination of a prochiral ketone.[6]

Experimental Protocol: Asymmetric Reductive Amination

This generalized protocol is based on established methods for the asymmetric reductive amination of acetophenones.[6][7]

Step 1: Imine Formation and In Situ Reduction

-

In a reaction vessel under an inert atmosphere, dissolve methyl 3-acetylbenzoate and a chiral catalyst (e.g., a chiral iridium or ruthenium complex) in an anhydrous solvent (e.g., methanol or dichloromethane).[6]

-

Add an ammonia source, such as ammonium acetate or ammonia in methanol.[6]

-

Introduce a reducing agent. If using hydrogen gas, pressurize the vessel to the appropriate pressure. Alternatively, a transfer hydrogenation system using formic acid and triethylamine can be employed.[8]

-

Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or HPLC.

Causality of Experimental Choices:

-

Chiral Catalyst: The choice of the chiral catalyst is paramount as it controls the stereochemical outcome of the reduction. The ligand on the metal center creates a chiral environment that favors the formation of one enantiomer over the other.

-

Inert Atmosphere: An inert atmosphere is necessary to prevent the deactivation of the catalyst and to avoid unwanted side reactions, particularly when using hydrogen gas.

-

Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the imine intermediate and potentially deactivating the catalyst.

Step 2: Work-up and Purification

-

Upon completion, carefully quench the reaction and remove the catalyst by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Asymmetric reductive amination workflow.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Table 2: Physicochemical and Spectroscopic Data

| Property | Description | Reference(s) |

| Appearance | Expected to be a liquid or low-melting solid. The HCl salt is a solid. | [3] |

| ¹H NMR | Expected signals for aromatic protons, a quartet for the benzylic proton, a doublet for the methyl group of the ethylamine, a singlet for the methyl ester, and a broad singlet for the amine protons. | [9] (for related compounds) |

| ¹³C NMR | Expected signals for the carbonyl carbon of the ester, aromatic carbons, the benzylic carbon, the methyl carbon of the ethylamine, and the methyl carbon of the ester. | [10][11] (for related compounds) |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (179.22 for the free base). | [3] (for HCl salt) |

| Chiral HPLC | A method to separate the (R) and (S) enantiomers to determine the enantiomeric excess (ee). | [6] |

Applications in Drug Development

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals. The presence of the chiral amine and the modifiable ester group makes it a versatile intermediate.

Intermediate for Cholinesterase Inhibitors

One notable application is in the synthesis of cholinesterase inhibitors, which are used to treat the symptoms of Alzheimer's disease and other forms of dementia. For instance, the core structure of Rivastigmine, a known acetylcholinesterase inhibitor, features a chiral (S)-1-(3-hydroxyphenyl)ethanamine moiety.[7][10] this compound provides a closely related scaffold that can be synthetically modified to produce Rivastigmine and its analogues.

Caption: Acetylcholinesterase inhibition pathway.

Precursor for Neuroprotective Agents

The benzothiazine class of compounds has been investigated for their neuroprotective properties.[12] The synthesis of certain benzothiazine derivatives involves the use of substituted anilines. The amino functionality of this compound allows for its potential incorporation into such heterocyclic systems, leading to the development of novel neuroprotective agents.

The "Magic Methyl" Effect

The introduction of a methyl group can have a profound impact on the pharmacological and pharmacokinetic properties of a drug molecule, an observation often referred to as the "magic methyl" effect.[13] The ethylamine moiety of this compound provides a strategic position for the methyl group, which can influence the binding affinity of the final drug molecule to its target receptor and improve its metabolic stability.[14]

Conclusion

This compound is a fundamentally important chiral intermediate in modern pharmaceutical chemistry. Its synthesis, achievable through both chiral resolution and asymmetric synthesis, provides access to an enantiomerically pure building block crucial for the development of a range of therapeutic agents, particularly those targeting the central nervous system. The methodologies outlined in this guide, grounded in established chemical principles, provide a framework for the synthesis and characterization of this valuable compound, empowering researchers in their pursuit of novel and effective pharmaceuticals.

References

-

Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Available from: [Link]

-

Methyl 3-(1-Aminoethyl)benzoate Hydrochloride. MySkinRecipes. Available from: [Link]

-

(S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride (CAS No. 1391439-19-2) Suppliers. Chemical Register. Available from: [Link]

-

A Simple and Highly Efficient Enantioselective Synthesis of (S)-Rivastigmine. Scientific Research Publishing. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available from: [Link]

-

Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air. Available from: [Link]

-

Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. PubMed. Available from: [Link]

-

Methyl-Containing Pharmaceuticals. Semantic Scholar. Available from: [Link]

-

[Application of methyl in drug design]. PubMed. Available from: [Link]

Sources

- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. An Improved Resolution of (±)-1-Phenylethylamine [chemeducator.org]

- 7. hmdb.ca [hmdb.ca]

- 8. US4656303A - Novel resolution method of racemic mixture - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]

- 14. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to (S)-methyl 3-(1-aminoethyl)benzoate: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methyl 3-(1-aminoethyl)benzoate is a chiral amine ester of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a stereocenter at the α-position of the ethylamine substituent on a benzoate core, renders it a valuable intermediate for the synthesis of complex molecular architectures with specific stereochemical requirements. The precise spatial arrangement of the amino and methyl groups is crucial for the biological activity of many resulting active pharmaceutical ingredients (APIs). This guide provides an in-depth overview of the synonyms, chemical properties, synthesis, purification, analysis, and applications of this compound, with a focus on its role as a precursor in the development of targeted therapeutics.

Nomenclature and Chemical Identity

A clear understanding of the various synonyms and identifiers for this compound is essential for effective literature searching and chemical sourcing.

Systematic Name: this compound

Synonyms:

-

(S)-3-(1-Amino-ethyl)-benzoic acid methyl ester[1]

-

Methyl 3-((1S)-1-aminoethyl)benzoate

-

3-((1S)-1-aminoethyl)benzoic acid methyl ester

CAS Number: 1187927-21-4

Molecular Formula: C₁₀H₁₃NO₂

Molecular Weight: 179.22 g/mol

It is also commonly available and utilized in its hydrochloride salt form:

-

This compound hydrochloride

-

CAS Number: 1391439-19-2

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | Not specified in readily available literature, but likely a solid or oil. | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is likely to have better solubility in water and polar protic solvents. |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the chiral center with a high degree of enantiomeric excess. A plausible synthetic route involves the asymmetric reduction of a precursor ketone.

Caption: A potential asymmetric synthesis route to this compound.

Experimental Causality: The choice of a chiral reducing agent in the second step is critical for establishing the desired stereochemistry. Subsequent conversion of the hydroxyl group to an amine, often via an azide intermediate, is a common and effective strategy. The final reduction of the azide to the primary amine is typically clean and high-yielding.

Chiral Resolution of Racemic Methyl 3-(1-aminoethyl)benzoate

An alternative and often more practical approach on a larger scale is the resolution of the racemic amine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Protocol for Chiral Resolution using Tartaric Acid Derivative:

-

Salt Formation: Dissolve the racemic methyl 3-(1-aminoethyl)benzoate in a suitable solvent (e.g., methanol or ethanol). Add a solution of a chiral resolving agent, such as (R,R)-tartaric acid or one of its derivatives (e.g., O,O'-dibenzoyl-(R,R)-tartaric acid), in the same solvent.[1][2][3][4][5] The formation of two diastereomeric salts will occur.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The efficiency of the separation is dependent on the differential solubility of the diastereomeric salts.[3]

-

Isolation: Collect the crystallized salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free (S)-amine.

-

Extraction: Extract the this compound into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification and Drying: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the enantiomerically enriched product.

Self-Validating System: The success of this protocol is validated at each step. The formation of a precipitate upon addition of the resolving agent confirms salt formation. The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC, which validates the efficiency of the resolution.

Purification and Analysis

Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for obtaining highly pure enantiomers.[6][7][8]

Preparative Chiral HPLC:

-

Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for separating chiral amines and esters.[9][10][11][12]

-

Mobile Phase: The choice of mobile phase depends on the CSP and the analyte. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase chiral HPLC.

-

Detection: UV detection is typically used, monitoring at a wavelength where the benzoate chromophore absorbs.

Caption: A generalized workflow for the preparative chiral HPLC purification of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethylamine side chain.[16][17]

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179). Common fragmentation patterns for benzoate esters involve cleavage of the ester group.[18][19][20][21] The loss of the methoxy group (•OCH₃) would result in a fragment at m/z 148, and further fragmentation could lead to other characteristic ions.[22]

Applications in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the presence of two reactive functional groups: the primary amine and the methyl ester, which allow for a variety of chemical transformations.

Case Study: Precursor to Malate Dehydrogenase (MDH) Inhibitors

A derivative of methyl 3-aminobenzoate, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, has been identified as a potent dual inhibitor of both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of malate dehydrogenase.[23] This inhibition disrupts cancer cell metabolism and has shown significant in vivo antitumor efficacy.[23]

Mechanism of Action: While the exact binding mode of the derivative is complex, the core (amino)benzoate moiety serves as a scaffold to which other functional groups are attached to achieve specific interactions with the enzyme's active site. The stereochemistry of the aminoethyl group in a chiral analogue like this compound would be critical in dictating the precise orientation of the inhibitor within the binding pocket, thereby influencing its potency and selectivity.

Caption: The role of this compound as a precursor to MDH inhibitors for cancer therapy.

Safety, Handling, and Disposal

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for the related compound, methyl 3-aminobenzoate, and general guidelines for amino esters provide a basis for safe handling.[24][25]

Potential Hazards:

Safe Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. It is important to avoid environmental contamination.[26] The disposal of amino acid derivatives should be handled by hazardous waste professionals.[26][27][28][29][30]

Conclusion

This compound is a valuable chiral building block with significant potential in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups make it an important intermediate in the synthesis of complex, biologically active molecules. As demonstrated by its utility as a precursor to potent enzyme inhibitors, this compound is a key tool for medicinal chemists working on the development of novel therapeutics. A thorough understanding of its synthesis, purification, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information: A typical experimental procedure for the synthesis methyl benzoate (3a). Retrieved from [Link]

-

MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

-

Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

-

Owen, A. J. (n.d.). Structure Determination of Organic Compounds. Pharmacy 180. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Discrimination of the Diastereomeric Salts with (R)-Nipecotic Acid and Tartaric Acid Derivative. Retrieved from [Link]

-

Schmitt, M., & Engelhardt, H. (1996). Chiral separation of amino acid esters by micellar electrokinetic chromatography. PubMed. Retrieved from [Link]

-

Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

-

Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved from [Link]

-

Madunić, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C10H13NO2, 100 mg. Retrieved from [Link]

-

University of Leeds. (2021, April 30). Stereochemistry - Stereoelectronics. Retrieved from [Link]

- Google Patents. (2016, August 25). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

-

Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions. Retrieved from [Link]

-

University College London. (n.d.). The Asymmetric Synthesis of Several Fragrant Natural Products. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

Guedes, K. M. M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

-

Groth, U., Schöllkopf, U., & Chiang, Y.-C. (1982). Asymmetric Syntheses via Heterocyclic Intermediates; XIII1. Enantioselective Synthesis of (R)-Α-Alkenylalanine Methyl Esters Using L-Valine as Chiral Auxiliary Reagent. Amanote Research. Retrieved from [Link]

-

Amanote Research. (n.d.). Asymmetric Syntheses via Heterocyclic Intermediates. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Kalíková, K., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® HSA. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

-

Scafuri, B., et al. (2024). Methyl-Containing Pharmaceuticals. PMC. Retrieved from [Link]

-

ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids?. Retrieved from [Link]

-

Kim, Y.-S., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. PubMed. Retrieved from [Link]

-

Sustainability. (n.d.). Amino Acid Recycling. Retrieved from [Link]

-

SlidePlayer. (n.d.). Disposal of Nitrogen. - Amino Acids Metabolism. Retrieved from [Link]

-

Alemany, M. (2012). The problem of nitrogen disposal in the obese. PubMed. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Analgesic Activity of Methyl 2-{[(2Z)-4-Aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates. Retrieved from [Link]

-

Course Hero. (n.d.). Disposal_of_Nitrogen_and_Amino_Acids.pptx. Retrieved from [Link]

Sources

- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stereoelectronics.org [stereoelectronics.org]

- 5. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 6. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]

- 7. chiraltech.com [chiraltech.com]

- 8. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chiraltech.com [chiraltech.com]

- 13. rsc.org [rsc.org]

- 14. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 15. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. hmdb.ca [hmdb.ca]

- 17. hmdb.ca [hmdb.ca]

- 18. pharmacy180.com [pharmacy180.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. Methyl benzoate (93-58-3) MS spectrum [chemicalbook.com]

- 22. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]

- 23. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. fishersci.com [fishersci.com]

- 26. researchgate.net [researchgate.net]

- 27. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 28. 9afi.com [9afi.com]

- 29. The problem of nitrogen disposal in the obese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Disposal_of_Nitrogen_and_Amino_Acids.pptx [slideshare.net]

An In-Depth Technical Guide to (S)-Methyl 3-(1-Aminoethyl)benzoate Hydrochloride

Introduction: A Chiral Building Block of Pharmaceutical Significance

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride is a specialized chiral chemical intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure, featuring a primary amine and a methyl ester on a benzene ring with a defined stereocenter, makes it a versatile and valuable building block. The enantiomerically pure (S)-configuration is particularly crucial, as the three-dimensional arrangement of atoms is often a determining factor in the biological activity and specificity of a drug candidate.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's core properties, outlines robust protocols for its synthesis and quality control, explores its applications, and details essential safety and handling procedures. The insights herein are designed to explain not just the "what" and "how," but the fundamental scientific "why" behind the methodologies, ensuring a deeper understanding for practical application.

Core Properties and Specifications

The physical and chemical properties of this compound hydrochloride dictate its handling, storage, and application in synthesis. The hydrochloride salt form is intentionally designed to improve the compound's stability and solubility in aqueous media, which can be advantageous for certain reaction conditions.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound hydrochloride | [1] |

| CAS Number | 1391439-19-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][4] |

| Molecular Weight | 215.68 g/mol | [2][4][6] |

| Physical Form | White to off-white solid/powder | [7] |

| Purity | Typically ≥97% | [4][6][7] |

| Storage | Room temperature, in a dry, tightly sealed container | [2][4] |

| MDL Number | MFCD12910779 | [2][4] |

Synthesis and Manufacturing Insights

The synthesis of an enantiomerically pure compound like this compound hydrochloride requires a strategy that establishes the specific stereocenter. Direct synthesis from racemic precursors followed by chiral resolution is one path, but modern asymmetric synthesis offers a more efficient route.

Rationale for Asymmetric Synthesis

In drug development, one enantiomer of a chiral molecule often exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, producing the single, active (S)-enantiomer is critical. Asymmetric synthesis aims to create the desired stereocenter selectively, maximizing the yield of the target molecule and minimizing difficult purification steps. A plausible and efficient strategy involves the asymmetric reduction of a prochiral ketone precursor.[8]

Proposed Synthetic Workflow

While the exact proprietary manufacturing processes may vary, a logical and chemically sound approach can be extrapolated from established methods for similar chiral amines.[8] This workflow begins with a readily available starting material and introduces the chiral center using a well-understood asymmetric transformation.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1391439-19-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1391439-19-2 (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride [chemsigma.com]

- 4. This compound hydrochloride [myskinrecipes.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 3-(1-Aminoethyl)benzoate Hydrochloride [myskinrecipes.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Chiral Building Blocks for Pharmaceutical Synthesis

Abstract

In the landscape of modern pharmaceutical development, chirality is not a peripheral detail but a central tenet of rational drug design. The stereochemical configuration of an active pharmaceutical ingredient (API) dictates its interaction with the chiral environment of the human body, profoundly influencing efficacy, pharmacology, and safety profiles.[1][2][3] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the strategic acquisition and application of chiral building blocks. We will move beyond a simple inventory of methods to explore the underlying causality for strategic decisions in synthesis, from leveraging nature's chiral pool to the sophisticated execution of asymmetric catalysis. This document is structured to serve as both a foundational reference and a practical guide, complete with detailed protocols, comparative data, and workflow diagrams to support the synthesis of enantiomerically pure pharmaceuticals.

The Chirality Mandate in Drug Development

The significance of chirality in pharmaceuticals was tragically underscored by the thalidomide disaster, where one enantiomer was an effective sedative while the other was a potent teratogen.[2][4] This event catalyzed a fundamental shift in the industry and regulatory expectations. Today, agencies like the U.S. Food and Drug Administration (FDA) have stringent guidelines requiring the characterization and justification of each stereoisomer in a drug product.[4][5]